molecular formula C13H20N6O3 B12221395 tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate

tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate

Cat. No.: B12221395
M. Wt: 308.34 g/mol
InChI Key: YFXUYCPSDWHAEV-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate is a synthetic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a purine derivative, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate typically involves multiple steps. One common method starts with the protection of the amino group of the purine derivative using a tert-butoxycarbonyl (Boc) group. This is followed by the alkylation of the protected purine with an appropriate alkylating agent to introduce the ethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H20N6O3

Molecular Weight

308.34 g/mol

IUPAC Name

tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate

InChI

InChI=1S/C13H20N6O3/c1-13(2,3)22-12(21)18(4)5-6-19-10-8(17-11(19)20)9(14)15-7-16-10/h7H,5-6H2,1-4H3,(H,17,20)(H2,14,15,16)

InChI Key

YFXUYCPSDWHAEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN1C2=NC=NC(=C2NC1=O)N

Origin of Product

United States

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